molecular formula C10H12ClF2N B1434142 3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride CAS No. 1803589-73-2

3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride

Cat. No. B1434142
M. Wt: 219.66 g/mol
InChI Key: BPJWMSNLKZKHRZ-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1803589-73-2 . It has a molecular weight of 219.66 .


Molecular Structure Analysis

The IUPAC name for this compound is 3,3-difluoro-1-phenylcyclobutan-1-amine hydrochloride . The InChI code for this compound is 1S/C10H11F2N.ClH/c11-10(12)6-9(13,7-10)8-4-2-1-3-5-8;/h1-5H,6-7,13H2;1H .

Scientific Research Applications

Synthesis and Chemical Transformations

The geminal difluorocyclobutane core, which shares a similar structural motif to 3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride, is highly valued in medicinal chemistry due to its unique properties. A method for synthesizing 2-arylsubstituted gem-difluorocyclobutanes involves migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs) using commercially available fluorine sources. This process proceeds via a Wagner-Meerwein rearrangement under mild conditions, yielding moderate to good yields. The resulting gem-difluorocyclobutane compounds can be transformed into useful building blocks like carboxylic acids, amines, and alcohols for synthesizing biologically active molecules (Lin et al., 2021).

Building Blocks for Drug Discovery

For drug discovery and medicinal chemistry, the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone, is crucial. Ethyl 3,3-difluorocyclobutanecarboxylate serves as a common intermediate for synthesizing these derivatives, demonstrating the versatility of difluorocyclobutyl compounds in drug development (Ryabukhin et al., 2018).

NMR Labeling for Structural Analysis

The development of a monofluoro-substituted aromatic amino acid as a conformationally restricted label for solid-state 19F NMR distance measurements highlights the utility of difluorocyclobutane derivatives in analytical chemistry. This innovation enables detailed structural analysis of membrane-bound peptides, facilitating the study of their conformational dynamics and interactions (Tkachenko et al., 2014).

Catalysis and Synthetic Methodology

The CuH-catalyzed hydroamination of strained trisubstituted alkenes, including cyclobutenes and cyclopropenes, is a significant advancement in synthetic organic chemistry. This method allows for the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, compounds that are integral to biologically active molecules. The strained alkenes used in these reactions show enhanced reactivity and interesting regioselectivity, underlining the importance of difluorocyclobutane derivatives in catalytic synthesis (Feng et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3,3-difluoro-1-phenylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-10(12)6-9(13,7-10)8-4-2-1-3-5-8;/h1-5H,6-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJWMSNLKZKHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride

CAS RN

1803589-73-2
Record name 3,3-difluoro-1-phenylcyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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